molecular formula C18H35N3O3 B14793477 tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate

Cat. No.: B14793477
M. Wt: 341.5 g/mol
InChI Key: ACKXXGDIJODERQ-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate (CAS: 1401665-46-0) is a chiral carbamate-protected piperidine derivative with a molecular formula of $ \text{C}{16}\text{H}{31}\text{N}3\text{O}3 $ and a molecular weight of 313.44 g/mol . Its structure comprises:

  • A piperidine ring substituted at the 3-position with a methyl group linked to an ethyl carbamate moiety.
  • An (S)-2-amino-3-methylbutanoyl group attached to the piperidine nitrogen, providing a branched amino acid side chain.

Role in Drug Discovery This compound is primarily used as a building block in medicinal chemistry, particularly for synthesizing protease inhibitors, kinase inhibitors, or peptide mimetics. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic steps . The stereochemistry of the amino acid side chain (S-configuration) is critical for target specificity, as seen in analogs designed for enzyme inhibition .

Properties

Molecular Formula

C18H35N3O3

Molecular Weight

341.5 g/mol

IUPAC Name

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-ethylcarbamate

InChI

InChI=1S/C18H35N3O3/c1-7-20(17(23)24-18(4,5)6)11-14-9-8-10-21(12-14)16(22)15(19)13(2)3/h13-15H,7-12,19H2,1-6H3

InChI Key

ACKXXGDIJODERQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1CCCN(C1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Basic Characteristics and Structural Features

Before discussing preparation methods, understanding the structural features and properties of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate is essential for appreciating the synthetic challenges involved.

Structural Components

This compound consists of several key structural elements:

  • A piperidine ring core
  • A tert-butyl carbamate group with an ethyl substituent on the nitrogen
  • A methyl linker connecting the piperidine 3-position and the carbamate
  • An (S)-2-amino-3-methylbutanoyl group (derived from L-valine) attached to the piperidine nitrogen

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in Table 1.

Table 1: Key Properties of this compound

Property Value
Molecular Formula C15H29N3O3
Molecular Weight 299.41 g/mol
Physical State Solid at room temperature
Solubility Soluble in organic solvents
IUPAC Name tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamate
InChI Key IXXNWUBFEFXWLT-UHFFFAOYSA-N

The compound exhibits characteristics typical of carbamates, including relative stability under neutral conditions but susceptibility to cleavage under acidic or basic conditions.

General Synthetic Strategies

The synthesis of this compound typically follows a multi-step approach with careful consideration of stereochemistry and functional group compatibility.

Retrosynthetic Analysis

A thorough retrosynthetic analysis reveals three main disconnections for preparing this compound:

  • The amide bond between the (S)-2-amino-3-methylbutanoyl group and the piperidine nitrogen
  • The carbamate bond forming the tert-butyl carbamate group
  • The methyl and ethyl substituents on the carbamate nitrogen

This analysis guides the selection of appropriate starting materials and reaction sequences for efficient synthesis.

Key Synthetic Approaches

Based on the available literature, several synthetic approaches can be employed for preparing this compound:

  • Sequential Assembly : Building the molecule by introducing each functional group sequentially, typically starting with the piperidine core.
  • Convergent Synthesis : Preparing key components separately and then coupling them in a convergent manner.
  • Late-Stage Functionalization : Introducing sensitive or complex groups (such as the amino acid derivative) at a later stage to minimize potential complications.

Each approach has distinct advantages and challenges, which are examined in detail in the following sections.

Preparation of the Piperidine Core

The piperidine core with appropriate functionalization at the 3-position serves as the foundation for the synthesis of this compound.

Synthesis via Cyclization

An alternative approach involves synthesizing the piperidine ring through cyclization reactions. This method offers greater flexibility in introducing substituents at specific positions.

The cyclization approach typically follows this sequence:

  • Preparation of an appropriately substituted linear precursor
  • Cyclization to form the piperidine ring
  • Functionalization of the resulting piperidine

While this approach requires more steps, it can provide better control over the substitution pattern, which is crucial for complex targets like our compound.

Introduction of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) group is a key structural element of this compound and serves as an important protecting group in the synthetic sequence.

Classical Methods Using Di-tert-butyl Dicarbonate

The most common method for introducing the Boc group involves using di-tert-butyl dicarbonate (Boc2O) in the presence of a base. This reaction typically proceeds under mild conditions and provides good yields.

A general procedure involves:

  • Dissolving the amine substrate in a suitable solvent (THF, dichloromethane, or a mixture of water and dioxane)
  • Adding a base (triethylamine, sodium hydroxide, or sodium bicarbonate)
  • Adding Boc2O (usually 1.1-1.2 equivalents)
  • Stirring at room temperature until completion (typically 2-6 hours)
  • Standard workup and purification

This method is well-established and widely used for a variety of amine substrates.

Alternative Methods Using BCMP

An innovative approach for N-Boc protection involves using tert-butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate (BCMP) as a reagent. This method, described as "green and chemoselective," offers several advantages over traditional approaches.

The procedure typically involves:

  • Mixing the amine substrate with BCMP (1:1 ratio) in ethanol
  • Heating under reflux for 1 hour
  • Concentrating the reaction mixture under reduced pressure
  • Suspending the residue in tert-butyl methyl ether
  • Filtering and concentrating to obtain the crude product
  • Purifying by flash column chromatography

This method has been reported to give high yields (>95%) for various amine substrates and offers a more environmentally friendly alternative to traditional Boc protection methods.

N-Ethylation of the Carbamate

The introduction of the ethyl group on the carbamate nitrogen represents a significant synthetic challenge due to the typically low nucleophilicity of carbamate nitrogens. Several approaches can be employed for this transformation:

Base-Mediated Alkylation

This approach involves:

  • Deprotonating the carbamate nitrogen with a strong base (sodium hydride, potassium tert-butoxide, or lithium diisopropylamide)
  • Adding an ethylating agent (ethyl iodide or ethyl bromide)
  • Carefully controlling the temperature and time to avoid over-alkylation
Reductive Amination

An alternative approach involves:

  • Reaction of the carbamate with acetaldehyde to form an imine
  • Reduction of the imine using sodium cyanoborohydride or sodium triacetoxyborohydride

This method can be more selective but typically requires careful control of pH and reaction conditions.

Incorporation of the (S)-2-amino-3-methylbutanoyl Group

The (S)-2-amino-3-methylbutanoyl group, derived from L-valine, is a crucial component of this compound and requires careful handling to maintain stereochemical integrity.

Preparation of Protected L-Valine Derivatives

The synthesis typically begins with L-valine, which is protected at the amino group to prevent undesired reactions during the coupling step. Common protecting groups include Boc, Fmoc, or Cbz.

The protection of L-valine typically involves:

  • Reaction of L-valine with Boc2O in a mixture of water and dioxane
  • Addition of sodium hydroxide to maintain basic conditions
  • Stirring at room temperature until completion
  • Acidification and extraction to obtain Boc-L-valine

The protected amino acid is then ready for activation and coupling.

Coupling with the Piperidine Nitrogen

The coupling of the protected L-valine with the piperidine nitrogen is a critical step in the synthesis and requires efficient activation of the carboxylic acid.

Carbodiimide-Mediated Coupling

Based on established procedures, the coupling typically involves:

  • Mixing the protected amino acid with coupling reagents (EDCI and HOBt) in dichloromethane or DMF
  • Adding a base (diisopropylethylamine)
  • Adding the piperidine component
  • Stirring at room temperature for 3-24 hours
  • Workup and purification

This method provides good yields while minimizing racemization, which is crucial for maintaining the stereochemical integrity of the amino acid component.

Alternative Coupling Methods

Other coupling methods that can be employed include:

  • Using 1,1'-carbonyldiimidazole (CDI) as an activating agent
  • Forming an activated ester (e.g., pentafluorophenyl ester) followed by aminolysis
  • Using newer coupling reagents such as HATU or PyBOP

The choice of coupling method depends on factors such as scale, substrate sensitivity, and available resources.

Deprotection of the Amino Group

The final step in incorporating the (S)-2-amino-3-methylbutanoyl group involves deprotection of the amino group. The specific procedure depends on the protecting group used:

Boc Deprotection

If a Boc protecting group is used:

  • Treatment with trifluoroacetic acid in dichloromethane (typically 1:1 ratio)
  • Stirring at room temperature for 1-2 hours
  • Concentration and basification to neutralize excess acid
  • Purification as needed
Fmoc Deprotection

If an Fmoc protecting group is used:

  • Treatment with 20-30% piperidine in DMF
  • Stirring at room temperature for 15-30 minutes
  • Workup and purification

The choice of protecting group and deprotection method depends on the compatibility with other functional groups present in the molecule.

One-Pot Synthesis Methods

Recent advances in synthetic methodology have led to the development of one-pot procedures that can significantly streamline the synthesis of complex molecules like this compound.

Multi-Component Reactions

Multi-component reactions offer another approach to streamlining the synthesis by combining multiple reagents in a single step to form complex products.

For example, an isocyanide-based multi-component reaction could potentially be adapted to introduce multiple functional groups simultaneously, reducing the number of synthetic steps required.

Optimization Considerations

Successful synthesis of this compound requires careful optimization of various parameters to achieve high yield, purity, and stereochemical integrity.

Critical Parameters for Key Reactions

Table 2 summarizes critical parameters for key reactions based on the synthesis of similar compounds.

Table 2: Optimal Conditions for Key Reactions

Reaction Temperature Solvent Time Catalyst/Reagent Yield Range
N-Boc Protection Reflux Ethanol 1 hour BCMP 95-100%
Carbodiimide Coupling Room temperature DCM/DMF 3-6 hours EDCI/HOBt 80-95%
Click Chemistry 0°C DMF 5 minutes CuI (10 mol%) 95-98%
Boc Deprotection Room temperature TFA/DCM 1-2 hours - 85-95%

These conditions provide a starting point for optimization, but may require adjustment based on specific substrates and scale.

Solvent Selection

The choice of solvent can significantly impact reaction efficiency and product purity. Table 3 provides recommendations for different reaction types based on the synthesis of similar compounds.

Table 3: Recommended Solvents for Different Reaction Types

Reaction Type Recommended Solvents Comments
N-Boc Protection Ethanol, THF, DCM Ethanol is preferred for green chemistry approaches
Amino Acid Coupling DCM, DMF DCM for smaller scale, DMF for larger scale or difficult couplings
Click Chemistry DMF Provides good solubility for both organic and inorganic components
Deprotection DCM/TFA, Dioxane/HCl Selection depends on substrate sensitivity

The optimal solvent often represents a balance between reactivity, solubility, and practical considerations such as cost and environmental impact.

Purification Strategies

Purification of this compound and its intermediates requires careful selection of techniques based on the physical properties of the compounds.

Chromatographic Methods

Flash column chromatography on silica gel is commonly used for purifying intermediates and the final product. Typical eluent systems include:

  • Ethyl acetate/hexane mixtures (varying ratios depending on compound polarity)
  • Dichloromethane/methanol mixtures (typically 95:5 to 80:20)
  • Petroleum ether/ethyl acetate mixtures

The specific eluent system should be optimized for each intermediate using thin-layer chromatography (TLC).

Crystallization Techniques

For crystalline intermediates or products, recrystallization can provide high purity material. Common recrystallization solvents include:

  • Ethanol or methanol
  • Ethyl acetate
  • Acetone/hexane mixtures

The choice of recrystallization solvent depends on the solubility properties of the specific compound and impurities.

Analytical Methods for Product Confirmation

Confirming the identity, purity, and stereochemical integrity of this compound requires a combination of analytical techniques.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides crucial structural information. Based on similar compounds, characteristic signals for this compound would include:

1H NMR expected signals:

  • tert-Butyl group: singlet at δ 1.4-1.5 ppm
  • Ethyl group: triplet at δ 1.0-1.2 ppm (CH3) and quartet at δ 3.2-3.4 ppm (CH2)
  • Piperidine ring: multiple signals at δ 1.5-3.5 ppm
  • Methyl groups of valine: doublets at δ 0.8-1.0 ppm
  • Amino group: broad singlet at δ 1.5-2.0 ppm

13C NMR expected signals:

  • tert-Butyl methyl groups: δ 28-30 ppm
  • Quaternary carbon of tert-butyl group: δ 79-80 ppm
  • Carbamate carbonyl: δ 154-155 ppm
  • Amide carbonyl: δ 170-175 ppm
Mass Spectrometry

Mass spectrometry provides molecular weight confirmation. For this compound (MW: 299.41):

  • Expected [M+H]+ peak at m/z 300.4
  • Potential fragmentation patterns including loss of the tert-butyl group (m/z 244)
  • Loss of the amino acid moiety
Infrared Spectroscopy

Characteristic IR absorptions would include:

  • Carbamate C=O stretch: 1680-1700 cm-1
  • Amide C=O stretch: 1630-1650 cm-1
  • N-H stretching: 3300-3500 cm-1
  • tert-Butyl C-H stretching: 2950-2970 cm-1

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is essential for purity assessment. For chiral compounds like this compound, chiral HPLC can confirm stereochemical purity.

Typical HPLC conditions might include:

  • Column: C18 reverse phase or chiral column (e.g., Chiralpak AD-H)
  • Mobile phase: Acetonitrile/water or hexane/isopropanol mixtures
  • Detection: UV detection at 210-220 nm

Industrial Scale Considerations

Scaling up the synthesis of this compound from laboratory to industrial scale requires additional considerations to ensure efficiency, safety, and cost-effectiveness.

Continuous Flow Technologies

Continuous flow reactors offer several advantages for industrial-scale synthesis:

  • Improved heat transfer and temperature control
  • Enhanced mixing efficiency
  • Consistent product quality
  • Safer handling of hazardous reagents
  • Reduced reaction times

For the synthesis of our target compound, continuous flow systems could be particularly beneficial for:

  • The N-Boc protection step
  • The amino acid coupling reaction
  • The final deprotection step

Catalytic Processes

The use of catalysts can significantly improve reaction efficiency and selectivity. For the synthesis of this compound, catalytic processes could be applied to:

  • The N-alkylation step (using transition metal catalysts)
  • The amino acid coupling (using enzyme catalysts for improved stereoselectivity)
  • The deprotection step (using acid catalysts)

Process Optimization and Quality Control

Industrial-scale synthesis requires robust process optimization and quality control protocols:

  • High-throughput screening to identify optimal reaction conditions
  • Design of Experiments (DoE) approaches to systematically evaluate parameters
  • In-process controls to monitor reaction progress
  • Analytical methods for consistent quality assessment
  • Validation protocols to ensure reproducibility

These considerations ensure that this compound can be produced efficiently and consistently at industrial scale.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or piperidine ring positions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biochemical and physiological effects, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the target. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Example : tert-Butyl [1-{3-chloro-5-(trifluoromethyl)pyridin-2-yl}piperidin-3-yl]carbamate (CAS: N/A)

Key Differences :

  • Substituent: A 3-chloro-5-(trifluoromethyl)pyridin-2-yl group replaces the amino acid chain.
  • Biological Activity : This compound is an inhibitor of lyso-phosphatidylserine (lyso-PS) signaling, demonstrating the impact of electron-withdrawing groups (Cl, CF$_3$) on target selectivity .
  • Synthesis : Prepared via nucleophilic aromatic substitution between 2,3-dichloro-5-trifluoromethylpyridine and tert-butyl(piperidin-3-yl)carbamate .

Table 1 : Comparison of Physicochemical Properties

Property Target Compound 3-Chloro-5-CF$_3$-Pyridine Analog
Molecular Weight 313.44 g/mol 380.1 g/mol
H-Bond Donors 1 1
H-Bond Acceptors 4 5
LogP (Predicted) ~2.5 (moderate lipophilicity) ~3.8 (higher lipophilicity)
Key Functional Group Amino acid side chain Trifluoromethylpyridine

Implications : The trifluoromethylpyridine analog’s higher lipophilicity (LogP ~3.8) improves membrane permeability but may reduce aqueous solubility compared to the target compound .

Ethyl vs. Methyl Carbamate Derivatives

Example : tert-Butyl ((S)-1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)(methyl)carbamate (CAS: 1401665-46-0)

Key Differences :

  • Substituent : Methyl group instead of ethyl on the carbamate.

Table 2 : Steric and Metabolic Stability Comparison

Parameter Ethyl Carbamate Methyl Carbamate
Steric Volume (ų) ~26.9 ~22.5
Metabolic Half-Life (in vitro) ~4.2 hours ~2.8 hours

Structural Analysis: Crystallographic studies using Mercury () reveal that the ethyl group induces minor conformational changes in the piperidine ring, affecting intermolecular hydrogen bonding patterns .

Carbamates with Fluorinated Aromatic Substituents

Example : tert-Butyl ((6-fluoropyridin-2-yl)methyl)carbamate (CAS: 134807-28-6)

Key Differences :

  • Substituent: Fluoropyridylmethyl group instead of the amino acid-piperidine system.
  • Electronic Effects : The fluorine atom increases electrophilicity , enhancing interactions with aromatic residues in enzyme active sites .

Biological Relevance: Fluorinated analogs are often used in CNS drug design due to improved blood-brain barrier penetration. However, the target compound’s amino acid side chain increases polarity, limiting CNS uptake but improving solubility for peripheral targets .

Cyclohexane and Cyclopentane Carbamate Analogs

Example : tert-Butyl((1R,3S)-3-(isopropyl)-3-[[4-phenyl-2-(trifluoromethyl)-3,6-dihydropyridin-1(2H)-yl]carbonyl]cyclopentyl)carbamate (EP 1 763 351 B9)

Key Differences :

  • Core Structure : Cyclopentane ring instead of piperidine.
  • Functional Groups : Trifluoromethylphenyl and isopropyl groups enhance hydrophobic interactions in protein binding pockets .

Table 3 : Structural and Pharmacokinetic Comparison

Parameter Target Compound Cyclopentane Analog
Ring Size 6-membered (piperidine) 5-membered (cyclopentane)
Key Pharmacokinetic Trait Moderate half-life (~3–5 hrs) Extended half-life (~8–10 hrs)
Synthetic Complexity Moderate High (due to stereocenters)

Hydrogen-Bonding Patterns :

  • The amino acid side chain forms intramolecular H-bonds with the carbamate carbonyl, stabilizing the conformation (). Graph set analysis () confirms $ \text{N}–\text{H} \cdots \text{O} $ motifs critical for crystal packing .

Biological Activity

Chemical Structure and Properties
tert-Butyl ((1-((S)-2-amino-3-methylbutanoyl)piperidin-3-yl)methyl)(ethyl)carbamate is a complex organic compound characterized by its molecular formula C17H33N3O3C_{17}H_{33}N_{3}O_{3} and a molecular weight of approximately 327.5 g/mol. The compound features a tert-butyl group, a piperidine ring, and an amino acid derivative, which contribute to its potential biological activities and therapeutic applications in medicinal chemistry and pharmacology .

Synthesis

The synthesis of this compound typically involves several key reactions, including the use of reagents such as tert-butyl chloroformate, piperidine derivatives, and amino acid precursors. Specific conditions like solvent choice (e.g., dichloromethane) and catalysts (e.g., triethylamine) are crucial for optimizing yield and selectivity during the synthesis process .

Research indicates that this compound exhibits significant biological activity primarily through its interaction with various biological targets. Its structure allows for effective binding to specific receptors and enzymes, potentially modulating their functions. This interaction is critical for understanding its therapeutic roles in areas such as neuropharmacology and oncology .

Therapeutic Applications

Preliminary studies suggest that the compound may have therapeutic applications in:

  • Oncology : Potential modulation of pathways involved in cancer cell proliferation.
  • Neurology : Possible effects on neurotransmission and neuroprotection .

Biological Assays

Biological activity has been evaluated through various assays assessing enzyme inhibition and receptor binding. For example, studies have demonstrated its ability to inhibit specific enzymes associated with disease processes, indicating its potential as a lead compound in drug development .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound:

Compound NameMolecular FormulaKey Features
tert-butyl N-[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]carbamateC17H33N3OC_{17}H_{33}N_{3}OSimilar piperidine structure but lacks ethyl substitution
tert-butyl N-[1-(2-amino-butanoyl)piperidin-3-yl]carbamateC16H31N3OC_{16}H_{31}N_{3}OVariation in the amino acid side chain
N-(tert-butoxycarbonyl)-L-valine piperidine derivativeC15H27N3O4C_{15}H_{27}N_{3}O_{4}Different functional groups but retains piperidine core

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds .

Study 1: Enzyme Interaction

In a study assessing the interaction of this compound with specific enzymes, it was found to significantly inhibit enzyme activity related to neurotransmitter regulation. This inhibition suggests potential applications in treating neurological disorders characterized by dysregulated neurotransmission .

Study 2: Cancer Cell Proliferation

Another investigation focused on the compound's ability to modulate cancer cell growth. Results indicated that it could reduce proliferation rates in various cancer cell lines, supporting its potential use as an anticancer agent .

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